molecular formula C10H11IO B3322954 1-Iodo-2-((2-methylallyl)oxy)benzene CAS No. 156642-47-6

1-Iodo-2-((2-methylallyl)oxy)benzene

Cat. No.: B3322954
CAS No.: 156642-47-6
M. Wt: 274.1 g/mol
InChI Key: IJHFADDBNJSHQY-UHFFFAOYSA-N
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Description

1-Iodo-2-((2-methylallyl)oxy)benzene is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a (2-methylallyl)oxy group

Preparation Methods

The synthesis of 1-Iodo-2-((2-methylallyl)oxy)benzene typically involves the reaction of 2-iodophenol with 3-chloro-2-methylpropene in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (70-75°C) for about 12 hours. The product is then extracted and purified using column chromatography .

Reaction Scheme:

  • Dissolve 2-iodophenol in DMF.
  • Add potassium carbonate and 3-chloro-2-methylpropene sequentially.
  • Stir the mixture at 70-75°C for 12 hours.
  • Cool the reaction mixture and extract with ethyl acetate.
  • Purify the product using column chromatography.

Chemical Reactions Analysis

1-Iodo-2-((2-methylallyl)oxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The (2-methylallyl)oxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

1-Iodo-2-((2-methylallyl)oxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

    Catalysis: The compound is used in various catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 1-Iodo-2-((2-methylallyl)oxy)benzene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the (2-methylallyl)oxy group is oxidized through the formation of intermediate species, leading to the formation of aldehydes or carboxylic acids.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The iodine atom acts as a leaving group, facilitating the attack of nucleophiles.

    Oxidation: The (2-methylallyl)oxy group undergoes oxidation through intermediate species, leading to the formation of oxidized products.

Comparison with Similar Compounds

1-Iodo-2-((2-methylallyl)oxy)benzene can be compared with other similar compounds, such as:

    1-Iodo-2-methoxybenzene: Lacks the (2-methylallyl) group, making it less reactive in certain substitution reactions.

    2-Iodo-1-((2-methylallyl)oxy)benzene: Positional isomer with different reactivity and properties.

    1-Bromo-2-((2-methylallyl)oxy)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.

Uniqueness:

  • The presence of both iodine and (2-methylallyl)oxy groups in this compound provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-iodo-2-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFADDBNJSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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